molecular formula C17H23N3O3 B3000911 N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361879-32-3

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide

Cat. No. B3000911
CAS RN: 2361879-32-3
M. Wt: 317.389
InChI Key: VLARNCJNUKCJGV-UHFFFAOYSA-N
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Description

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as MMP, is a chemical compound that has gained interest in the scientific community due to its potential use in various research applications.

Mechanism of Action

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of specific enzymes, such as metalloproteinases and caspases. These enzymes play a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these enzymes, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In neuroscience, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been used to study the role of enzymes in synaptic plasticity and memory formation. Additionally, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages for use in lab experiments, including its high purity and stability. Additionally, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. However, there are also limitations to the use of N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide in lab experiments, including its potential toxicity and the need for specific storage and handling conditions.

Future Directions

There are several future directions for research on N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide, including investigating its potential use as a drug candidate for various diseases, further elucidating its mechanism of action, and exploring its potential applications in other scientific research fields. Additionally, research on the toxicity and safety of N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide is needed to fully understand its potential for use in therapeutic applications.
Conclusion:
In conclusion, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and it has been shown to have therapeutic effects in cancer research, neuroscience, and drug discovery. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for lab experiments and therapeutic applications.

Synthesis Methods

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be synthesized using a multi-step process that involves the reaction of 4-(3-Methylmorpholin-4-yl)aniline with prop-2-enoyl chloride, followed by the addition of 3-aminopropionitrile and subsequent hydrolysis. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been used as a tool to study the role of specific enzymes in the brain. Additionally, N-[4-(3-Methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[4-(3-methylmorpholin-4-yl)phenyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-16(21)18-9-8-17(22)19-14-4-6-15(7-5-14)20-10-11-23-12-13(20)2/h3-7,13H,1,8-12H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARNCJNUKCJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC=C(C=C2)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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